

# comprehensive literature review of tetraacetyl diborate research

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## Compound of Interest

Compound Name: *Tetraacetyl diborate*

Cat. No.: *B1623545*

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## Tetraacetyl Diborate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tetraacetyl diborate** (TADB), with the chemical formula  $C_8H_{12}B_2O_9$ , is a unique organoboron compound that has garnered interest in synthetic chemistry due to its versatile reactivity.<sup>[1]</sup> First discovered in the 1950s during attempts to synthesize boron triacetate, TADB is a stable, crystalline solid that serves as a valuable reagent and catalyst in a variety of organic transformations.<sup>[2][3]</sup> Its structure features two boron atoms bridged by an oxygen atom, with each boron atom also bonded to two acetate groups.<sup>[1]</sup> This arrangement confers upon TADB its characteristic properties as both an efficient acetylating agent and a mild Lewis acid catalyst.<sup>[1][4]</sup> This technical guide provides a comprehensive overview of the research on **tetraacetyl diborate**, including its synthesis, physicochemical and spectroscopic properties, and its applications in organic synthesis, with a focus on amidation and cycloaddition reactions.

### Physicochemical and Spectroscopic Properties

**Tetraacetyl diborate** is a colorless, needle-like crystalline solid with a melting point of 147 °C.<sup>[3][4]</sup> It is soluble in most organic solvents, which facilitates its use in a wide range of reaction

conditions.<sup>[3]</sup> A summary of its key physical and spectroscopic properties is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of **Tetraacetyl Diborate**

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>12</sub> B <sub>2</sub> O <sub>9</sub>	[5]
Molar Mass	273.80 g/mol	[5]
Appearance	Colorless needles	[3]
Melting Point	147 °C	[3][4]
Solubility	Soluble in most organic solvents	[3]
IR Absorption (cm <sup>-1</sup> )	~1740 (C=O, acetyl), 950-1050 (B-O-B bridge)	[4]
<sup>11</sup> B NMR	Expected in the borate ester region (+12 to -8 ppm)	[6]
<sup>1</sup> H NMR	Expected signal for methyl protons of acetate groups	-
<sup>13</sup> C NMR	Expected signals for methyl and carbonyl carbons of acetate groups	-
Mass Spectrometry	Monoisotopic Mass: 274.0667423 Da	[5]

Note: While specific experimental NMR data for **tetraacetyl diborate** is not readily available in the reviewed literature, the expected chemical shift regions are provided based on the known structure and data for similar borate compounds.

## Synthesis of Tetraacetyl Diborate

The most common and well-established method for the synthesis of **tetraacetyl diborate** is the reaction of boric acid with acetic anhydride.[2][3] The reaction is typically carried out at a moderate temperature, and the product can be isolated by crystallization.

## Experimental Protocol: Synthesis from Boric Acid and Acetic Anhydride

### Materials:

- Boric acid ( $\text{H}_3\text{BO}_3$ )
- Acetic anhydride ( $(\text{CH}_3\text{CO})_2\text{O}$ )
- Nitrogen gas supply
- Reaction flask with a condenser and magnetic stirrer
- Heating mantle or oil bath

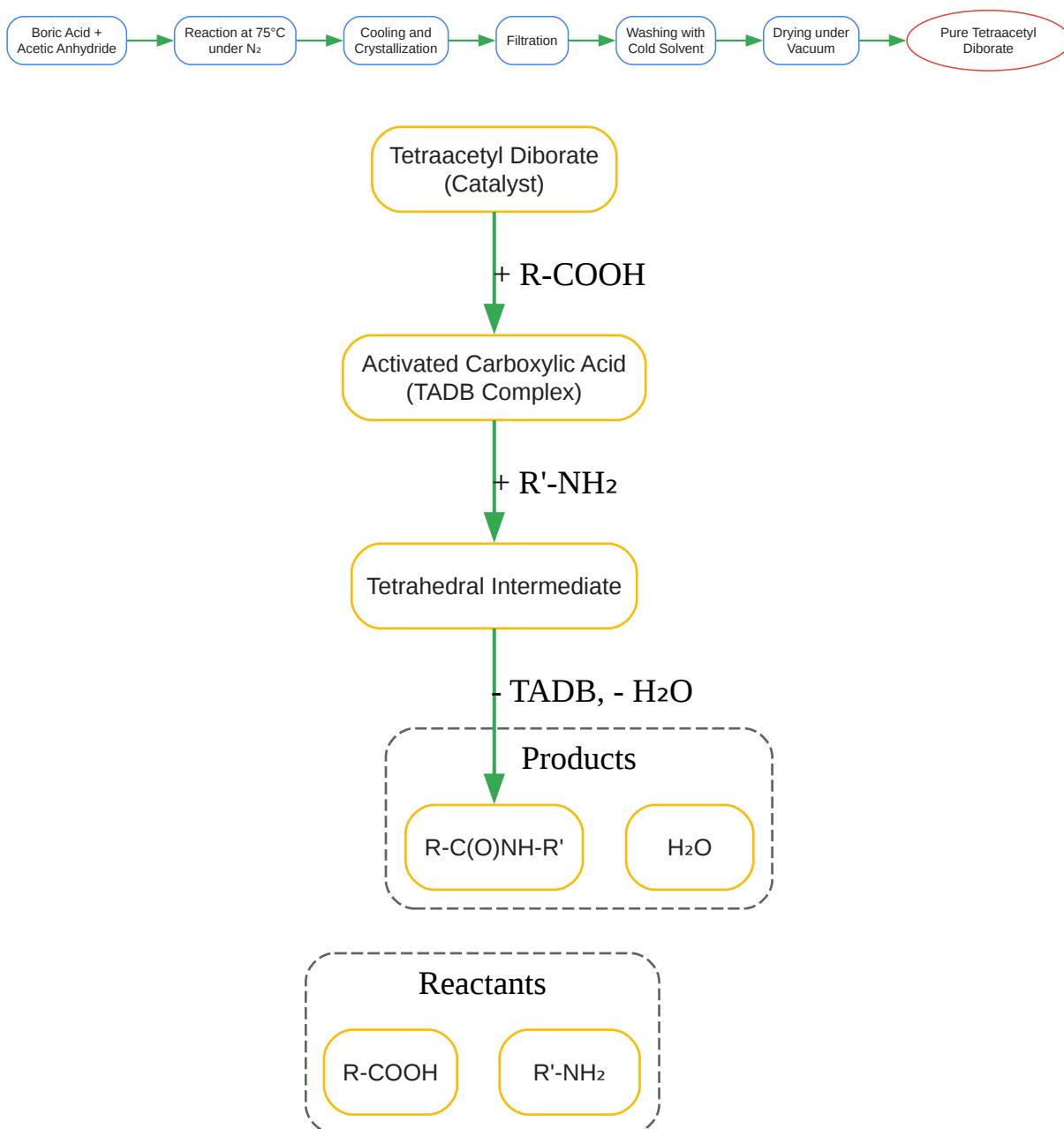
### Procedure:

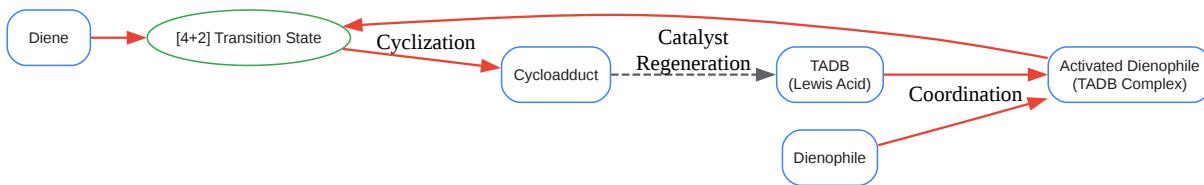
- In a flame-dried reaction flask under a nitrogen atmosphere, combine boric acid and a molar excess of acetic anhydride (a 2:5 molar ratio of boric acid to acetic anhydride is stoichiometrically required).[3]
- Heat the reaction mixture to approximately 75 °C with constant stirring.[3]
- Maintain the reaction at this temperature until the boric acid has completely dissolved and the reaction is deemed complete.
- Cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization of the product.
- Collect the colorless, needle-like crystals of **tetraacetyl diborate** by filtration.
- Wash the crystals with a cold, dry, non-polar solvent to remove any residual acetic acid and anhydride.

- Dry the product under vacuum to obtain pure **tetraacetyl diborate**.

A continuous process for the industrial-scale synthesis of **tetraacetyl diborate** has also been patented, which reports yields as high as 93.5%.

The logical workflow for the synthesis and purification of **tetraacetyl diborate** is depicted in the following diagram.





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